3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Bromination: The pyrazole intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: The brominated pyrazole is alkylated with 2-chloroethyl chloride in the presence of a base like potassium carbonate.
Coupling with pyridine: Finally, the alkylated pyrazole is coupled with a pyridine derivative under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could yield a corresponding ketone or aldehyde.
Scientific Research Applications
3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It may serve as a precursor for the development of pesticides or herbicides.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the particular derivative or application being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
- 3-(4-bromo-1-(2-bromoethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
- 3-(4-bromo-1-(2-chloroethyl)-5-ethyl-1H-pyrazol-3-yl)pyridine
Uniqueness
The uniqueness of 3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine lies in its specific substitution pattern, which can influence its reactivity and the types of interactions it can participate in. This makes it a valuable compound for targeted synthesis and applications in various fields.
Properties
IUPAC Name |
3-[4-bromo-1-(2-chloroethyl)-5-methylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3/c1-8-10(12)11(15-16(8)6-4-13)9-3-2-5-14-7-9/h2-3,5,7H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLSRKFYDJTAJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CN=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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